(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1281025-81-7 . It has a molecular weight of 298.77 .
Synthesis Analysis
The synthesis of a similar compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was reported to be achieved by using 2,3-dihydroxybenzoic acid as the initial material . The process involved the alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was reported to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
- This compound is used in pharmaceutical research . It’s often used as a building block in the synthesis of more complex molecules .
- The compound can be stored at room temperature and has a molecular weight of 298.77 .
- This compound has been used in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine .
- The synthesis process involves alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification .
- The overall yield of this process is 35% .
- The structure of the product was characterized by 1H-NMR analysis .
Pharmaceutical Research
Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Synthesis of Doxazosin
- This compound is related to α2-Adrenoceptor subtype C (alpha-2C) antagonists .
- These antagonists are used in the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .
α2-Adrenoceptor subtype C (alpha-2C) Antagonists
Chemical Building Blocks
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCDMVYQLUEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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